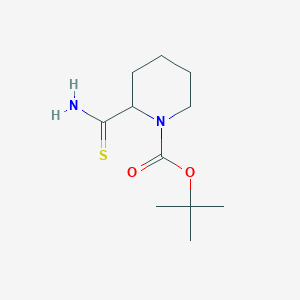

Tert-butyl 2-carbamothioylpiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-carbamothioylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2S/c1-11(2,3)15-10(14)13-7-5-4-6-8(13)9(12)16/h8H,4-7H2,1-3H3,(H2,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZRMIGDZLTJLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10464437 | |

| Record name | Tert-butyl 2-carbamothioylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

569348-09-0 | |

| Record name | Tert-butyl 2-carbamothioylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-carbamothioylpiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Reaction Steps:

- Substrate Preparation : Synthesize the carbamoyl precursor via reaction of 2-amino-piperidine with tert-butyl chloroformate and subsequent carbamoylation.

- Thioamide Conversion : Treat the carbamoyl intermediate with Lawesson’s reagent in an anhydrous solvent system.

- Workup : Isolate the product through solvent extraction, washing, and purification.

Solvent Systems and Reaction Optimization

Solvent choice critically influences reaction efficiency and yield. Common systems include:

| Solvent System | Temperature | Time | Yield (%) | Source |

|---|---|---|---|---|

| DME/DCM (2:1) | 20°C | 16 h | 92 | |

| DME/DCM | 20°C | 80 min | 82 | |

| THF | 20°C | 12 h | 82.2 | |

| THF (reflux) + rt | 20°C | 22 h | 78 | |

| DME/Chloroform | 20°C | 16 h | 72 |

Optimal Conditions :

- DME/DCM (2:1) at 20°C for 16 hours achieves the highest yield (92%).

- THF provides moderate yields (78–82.2%) but requires longer reaction times.

Temperature and Time Considerations

Lawesson’s reagent typically operates at ambient temperatures, avoiding harsh conditions. Prolonged reaction times (e.g., 16–22 hours) enhance conversion but may risk side reactions. Refluxing in THF accelerates the process but reduces yield due to potential decomposition.

Workup and Purification Protocols

Post-reaction steps are critical for isolating high-purity product:

- Solvent Removal : Concentrate the reaction mixture under reduced pressure.

- Extraction : Dissolve the residue in ethyl acetate and wash with:

- Drying : Use anhydrous Na₂SO₄ or MgSO₄.

- Purification :

Alternative Methods and Challenges

While Lawesson’s reagent dominates, limited reports explore other thiophosgene agents. For example, 2,4-bis(4-methoxyphenyl)-1,3-dithiadiphosphetane-2,4-disulfide (LR analog) achieves similar yields but requires prolonged reaction times. Challenges include:

Chemical Reactions Analysis

Thiocarbamoyl Group Reactivity

The thiocarbamoyl group enables nucleophilic reactions at the sulfur atom. A key transformation involves cyclization with electrophilic agents to form heterocyclic systems.

Example: Thiazole Formation

When treated with α-halo ketones (e.g., bromoacetyl benzoic acid), the thiocarbamoyl sulfur acts as a nucleophile, facilitating cyclization to yield thiazole derivatives .

This reaction highlights the utility of the thiocarbamoyl group in synthesizing bioactive heterocycles, relevant to medicinal chemistry applications.

Stability of the tert-Butyl Ester

The tert-butyl carboxylate group remains intact under mild acidic/basic conditions but can be hydrolyzed under stronger acidic environments (e.g., HCl/THF).

Hydrolysis Pathway

While direct hydrolysis data for this specific compound is limited, analogous tert-butyl esters (e.g., tert-butyl 4-carbamothioylpiperidine-1-carboxylate) undergo cleavage in concentrated HCl to yield piperidine-thiocarboxamide derivatives .

Synthetic Routes to the Thiocarbamoyl Group

Though the compound itself is a starting material, its synthesis from precursor amides via thionation is illustrative of its reactivity.

Thionation Using Lawesson’s Reagent

The carbamoyl-to-thiocarbamoyl conversion is achieved using Lawesson’s reagent (LR), a widely employed thionating agent .

| Reaction Parameters | Results |

|---|---|

| DME/DCM (2:1), RT, 16 hours | Yield: 82–92% |

| THF, RT, 12 hours | Yield: 82.2% |

| Work-up: K₂CO₃ washes, solvent removal | Purity: ≥95% (confirmed via HPLC and ¹H NMR) |

Mechanism : The reaction proceeds via nucleophilic attack of the amide oxygen on LR, followed by sulfur transfer and reorganization to form the thiocarbamoyl group.

Functional Group Compatibility

The tert-butyl ester’s stability under non-acidic conditions allows orthogonal functionalization of the thiocarbamoyl group. For instance:

-

Alkylation/Acylation : The thiourea nitrogen or sulfur can react with alkyl halides or acyl chlorides, though specific examples for this compound are not documented in the provided sources.

-

Coordination Chemistry : The sulfur atom may act as a ligand for metal complexes, though experimental data is lacking.

Scientific Research Applications

Pharmaceutical Applications

Tert-butyl 2-carbamothioylpiperidine-1-carboxylate has been explored as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for functional modifications that can lead to biologically active molecules.

Case Study: Synthesis of Lacosamide Derivatives

A notable application of this compound is its role as an intermediate in the synthesis of lacosamide derivatives, which are used in the treatment of epilepsy. The preparation method involves the transformation of this compound into more complex structures through various chemical reactions, including alkylation and acylation processes .

| Step | Reaction | Yield |

|---|---|---|

| 1 | Alkylation with methyl sulfate | 81.6% |

| 2 | Acylation to form lacosamide derivatives | Variable |

This synthesis pathway highlights the utility of this compound in generating pharmacologically relevant compounds.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the development of piperidine derivatives. Its thiocarbonyl functional group enables various reactions that can introduce additional functional groups, enhancing molecular complexity.

Case Study: Synthesis of Thioamide Derivatives

In a study focusing on thioamide chemistry, this compound was utilized to synthesize thioamide derivatives through reaction with Lawesson's reagent. The resulting compounds exhibited interesting biological activities, demonstrating the potential for further exploration in medicinal chemistry .

| Reagent | Product | Yield |

|---|---|---|

| Lawesson's reagent | Thioamide derivative | High |

This application underscores the compound's importance in expanding the library of bioactive molecules.

Agrochemical Applications

Emerging research indicates potential applications of this compound in agrochemicals. Its structural features may contribute to developing novel pesticides or herbicides aimed at improving crop protection.

Case Study: Herbicide Development

In preliminary studies, modifications of this compound have shown promise as herbicides with selective activity against certain weed species. The exploration of its derivatives could lead to environmentally friendly alternatives to existing agrochemicals .

Mechanism of Action

The mechanism of action of tert-butyl 2-carbamothioylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 2-carbamothioylpiperidine-1-carboxylate are best contextualized against related tert-butyl carbamothioyl and carbamimidoyl derivatives. Key compounds for comparison include:

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Key Substituents |

|---|---|---|---|---|---|

| This compound | 569348-09-0 | C₁₁H₂₀N₂O₂S | 268.35 g/mol | 95% | 1-Boc, 2-carbamothioyl |

| tert-Butyl 2-carbamothioylacetate | 690-76-6 | C₇H₁₃NO₂S | 175.25 g/mol | 98% | Acetate backbone, carbamothioyl |

| tert-Butyl N-(4-carbamothioylphenyl)carbamate | 1339931-27-9 | C₁₃H₁₇N₂O₂S | 281.35 g/mol | 95% | Aromatic carbamothioyl, Boc |

| tert-Butyl 2-carbamimidoylpiperidine-1-carboxylate | 1258640-98-0 | C₁₁H₂₁N₃O₂ | 239.30 g/mol | 95% | 1-Boc, 2-carbamimidoyl (–NH–C=NH) |

Structural and Reactivity Differences

- Carbamothioyl vs. Carbamimidoyl : The carbamothioyl group (–NH–C=S) in the target compound exhibits greater nucleophilic reactivity at the sulfur atom compared to the carbamimidoyl group (–NH–C=NH) in QK-2378, which participates in hydrogen bonding and metal coordination via its imine nitrogen .

- Backbone Variations : tert-Butyl 2-carbamothioylacetate (LD-1360) lacks the piperidine ring, resulting in lower steric hindrance and higher flexibility, which may enhance its reactivity in thioesterification reactions .

- Aromatic vs. Aliphatic Systems : tert-Butyl N-(4-carbamothioylphenyl)carbamate (LD-1800) incorporates an aromatic ring, enabling π-π stacking interactions and altered solubility profiles compared to aliphatic piperidine derivatives .

Biological Activity

Tert-butyl 2-carbamothioylpiperidine-1-carboxylate (CAS No. 569348-09-0) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H20N2O2S

- Molar Mass : 244.35 g/mol

- Storage Conditions : Recommended storage at 2-8°C .

This compound is believed to exert its biological effects through interactions with specific biological targets, particularly in the context of enzyme inhibition and antimicrobial activity. Compounds similar to this have been shown to inhibit various enzymes, including neuraminidase, which is crucial for viral replication. For instance, neuraminidase inhibitors prevent the release of new viral particles from infected cells, thereby limiting the spread of viruses such as influenza .

Antiviral Properties

Research indicates that compounds structurally related to this compound can act as effective inhibitors against viral neuraminidases. In a study involving various amino acid derivatives, certain compounds demonstrated significant inhibitory activity against influenza virus neuraminidase, suggesting that similar thioamide compounds may also exhibit antiviral properties .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Thioamide derivatives have been associated with antibacterial properties against gram-positive bacteria due to their ability to interfere with protein synthesis mechanisms in these pathogens .

Case Studies and Research Findings

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Molar Mass | Biological Activity |

|---|---|---|---|

| This compound | 569348-09-0 | 244.35 g/mol | Potential antiviral activity |

| Tert-butyl 4-carbamothioylpiperidine-1-carboxylate | 214834-18-1 | 244.35 g/mol | Antimicrobial properties |

| Oxazolidinones | Various | Varies | Effective against gram-positive bacteria |

Q & A

Q. What are the optimal synthetic routes and purification strategies for tert-butyl 2-carbamothioylpiperidine-1-carboxylate?

Answer: The synthesis of this compound typically involves multi-step reactions, starting with piperidine derivatives. Key steps include:

- Boc Protection: Introducing the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine .

- Thiocarbamoylation: Reacting the Boc-protected piperidine with thiocyanate reagents (e.g., ammonium thiocyanate) in polar aprotic solvents (e.g., DMF) at controlled temperatures (0–25°C) to avoid side reactions.

Purification:

- Column Chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to isolate the product.

- Recrystallization: Optimize solvent pairs (e.g., dichloromethane/hexane) for high-purity crystals.

Critical Considerations:

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and thiocarbamoyl moiety (δ ~180–190 ppm for C=S in ¹³C).

- 2D Experiments (COSY, HSQC): Resolve overlapping signals in the piperidine ring .

- IR Spectroscopy: Identify C=O (Boc, ~1680–1720 cm⁻¹) and C=S (~1200–1250 cm⁻¹) stretches.

- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns.

Data Interpretation Tips:

- Compare experimental data with computational predictions (e.g., DFT for IR/NMR) to resolve ambiguities .

Q. What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators in poorly ventilated areas .

- Storage: Keep in airtight containers at –20°C to prevent decomposition. Avoid proximity to oxidizing agents or heat sources .

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How can crystallographic data for this compound be refined using SHELX software?

Answer:

- Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with Mo/Kα radiation.

- Structure Solution:

- SHELXT: For initial phase determination via intrinsic phasing.

- SHELXL: Refine anisotropic displacement parameters and validate using R-factors (e.g., R₁ < 5%).

- Hydrogen Bonding Analysis: Apply graph-set notation (e.g., S(6) motifs for piperidine-thiocarbamoyl interactions) .

Common Pitfalls:

Q. How can computational methods (DFT) resolve contradictions in experimental conformational studies?

Answer:

- Conformational Sampling: Use Gaussian or ORCA to calculate axial/equatorial preferences of the thiocarbamoyl group.

- Solvent Effects: Include explicit solvent molecules (e.g., DCM) in DFT models to match NMR observations (e.g., NOE correlations) .

- Energy Barriers: Perform relaxed potential energy scans to identify transition states between conformers.

Validation:

- Compare computed ¹³C NMR shifts (GIAO method) with experimental data to refine force fields .

Q. What strategies are recommended for analyzing hydrogen-bonding networks in crystalline this compound?

Answer:

- Graph-Set Analysis: Classify hydrogen bonds (e.g., D , R₂²(8) motifs) using Mercury or PLATON .

- Thermal Ellipsoids: Evaluate disorder in the thiocarbamoyl group via anisotropic refinement in SHELXL.

- Synthons: Identify recurring intermolecular interactions (e.g., N–H···S=C) for crystal engineering applications .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Answer:

Q. How should researchers address conflicting toxicity data for this compound?

Answer:

- In Silico Predictions: Use tools like ProTox-II or ADMETlab to estimate LD₅₀ and mutagenicity .

- In Vitro Testing: Conduct Ames tests (bacterial reverse mutation) and cytotoxicity assays (MTT on HepG2 cells) .

- Dose-Response Curves: Establish NOAEL (no-observed-adverse-effect-level) for in vivo extrapolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.